5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

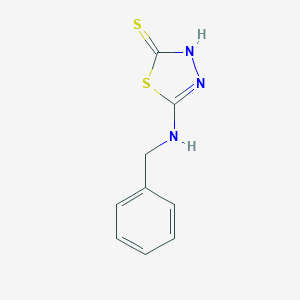

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a benzylamino group at the 5-position and a thiol group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with benzyl isothiocyanate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group in 5-(benzylamino)-1,3,4-thiadiazole-2-thiol exhibits high nucleophilicity, enabling alkylation and acylation reactions.

Key Findings :

-

Alkylation proceeds efficiently under mild alkaline conditions, forming stable thioether derivatives .

-

Acylation requires anhydrous conditions to avoid hydrolysis of the acyl chloride .

Reactions Involving the Amino Group

The benzylamino (-NH-benzyl) group participates in condensation and cycloaddition reactions.

Key Findings :

-

Schiff base derivatives show enhanced biological activity due to imine linkage .

-

Urea hybrids demonstrate dual inhibitory effects on kinases (e.g., VEGFR-2, B-RAF) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Key Findings :

Oxidation and Coordination Chemistry

The thiol group undergoes oxidation and coordinates with transition metals.

Key Findings :

Electrophilic Aromatic Substitution

The thiadiazole ring undergoes halogenation and nitration.

Key Findings :

Applications De Recherche Scientifique

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The benzylamino group may also interact with various receptors or enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Benzylamino)-1,3,4-thiadiazole-2-sulfonic acid

- 5-(Benzylamino)-1,3,4-oxadiazole-2-thiol

- 5-(Benzylamino)-1,3,4-triazole-2-thiol

Uniqueness

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol is unique due to the presence of both a thiol and a benzylamino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Activité Biologique

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a benzylamino group at the 5-position and a thiol group at the 2-position. This unique structure contributes to its reactivity and biological activity.

Target Enzymes

The compound primarily interacts with various enzymes, including:

- Carbonic Anhydrase II (hCA-II) : Inhibition of hCA-II disrupts pH homeostasis in cells, which can lead to various therapeutic effects, particularly in neuroprotection and anticonvulsant activity .

- Antimicrobial Targets : The compound has shown potential as an antimicrobial agent through its ability to disrupt bacterial cell wall synthesis and function .

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it demonstrated:

- Protection Rates : Up to 80% protection against seizures at specific dosages (100 mg/kg) using the pentylenetetrazole (PTZ) model .

- Mechanisms : Its action involves modulation of GABAergic pathways and voltage-gated ion channels, which are critical in seizure control .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Notable findings include:

- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Synergistic Effects : When combined with other antibiotics, it enhances their efficacy against resistant strains .

Antidepressant Activity

Recent studies have explored the potential antidepressant effects of derivatives based on this compound. For instance:

- Imine Derivatives : Certain derivatives showed a significant reduction in immobility time in forced swim tests compared to standard antidepressants like imipramine .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar thiadiazole derivatives is essential.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Lacks benzyl group | Antimicrobial, anticancer |

| 5-Mercapto-1,3,4-thiadiazole | Lacks amino group | Antioxidant |

| 1,3,4-Thiadiazole-2-thiol | Lacks benzyl and amino groups | Limited biological activity |

The presence of both amino and thiol groups in this compound enhances its reactivity and biological profile compared to its analogs.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Anticonvulsant Efficacy : A study conducted on rat models demonstrated that the compound significantly reduced seizure frequency compared to untreated controls.

- Antimicrobial Testing : In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli by disrupting cell membrane integrity.

Propriétés

IUPAC Name |

5-(benzylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c13-9-12-11-8(14-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHWOMUBFYDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356725 | |

| Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-27-2 | |

| Record name | 5-[(Phenylmethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.